1-Benzyl-4-phenylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-phenylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c18-17-13-19(11-14-7-3-1-4-8-14)12-16(17)15-9-5-2-6-10-15/h1-10,16-17H,11-13,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBOUFZFJFRVCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzyl 4 Phenylpyrrolidin 3 Amine and Analogous Chiral Pyrrolidine Derivatives
Strategies for the Construction of the Pyrrolidine (B122466) Core
The synthesis of the pyrrolidine skeleton can be achieved through various powerful reactions, including multicomponent reactions, cycloaddition reactions, and intramolecular cyclization strategies. These methods offer diverse pathways to access highly functionalized and stereochemically complex pyrrolidine derivatives.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. tandfonline.comnih.gov This approach is particularly valuable for generating molecular diversity and has been successfully applied to the synthesis of pyrrolidine derivatives. tandfonline.com
A common strategy involves the in-situ generation of an azomethine ylide from an amino acid and an aldehyde, which then undergoes a [3+2] cycloaddition with a dipolarophile. tandfonline.com For instance, the one-pot reaction of aldehydes, amino acid esters, and chalcones in the presence of a base like potassium carbonate and an iodine catalyst can produce highly substituted pyrrolidine-2-carboxylates. tandfonline.com The reaction proceeds through the formation of a Schiff base, followed by an iodine-initiated Michael addition with the chalcone. tandfonline.com
The versatility of MCRs allows for the synthesis of a wide range of pyrrolidine-containing scaffolds, including those with spirocyclic systems, by carefully selecting the starting components. tandfonline.comnih.gov The operational simplicity and atom economy of MCRs make them an attractive and sustainable approach for constructing complex pyrrolidine libraries for various applications. tandfonline.comnih.gov
Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aldehyde | Amino acid ester | Chalcone | K2CO3, I2 | Polysubstituted pyrrolidine-2-carboxylate | tandfonline.com |
| Isatin | Sarcosine | Dipolarophile | Various | Spirooxindole-pyrrolidines | tandfonline.com |
| N-Benzyl-4-piperidone | Aniline | Trimethylsilyl cyanide | - | α-Aminonitrile (precursor to 4-aminopiperidines) | nih.gov |
| Aromatic amine | Aldehyde | Pyruvic acid | - | Quinoline-4-carboxylic acids (Doebner reaction) | nih.gov |
Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition, Azomethine Ylide Cycloaddition)
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions involving azomethine ylides, represent a cornerstone in the synthesis of the pyrrolidine core. rsc.orgwikipedia.orgwikipedia.org This powerful strategy allows for the stereospecific and regioselective construction of five-membered nitrogen-containing heterocycles. wikipedia.orgnih.gov Azomethine ylides, which are nitrogen-based 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or the thermal or photochemical ring-opening of aziridines. wikipedia.org
Once generated, the azomethine ylide reacts with a dipolarophile, typically an alkene or alkyne, to furnish the pyrrolidine or pyrroline (B1223166) ring, respectively. wikipedia.orgwikipedia.org The reaction's ability to create up to four new contiguous stereocenters in a single step makes it exceptionally valuable for complex molecule synthesis. wikipedia.orgnih.gov The stereochemical outcome of the cycloaddition can often be controlled by the geometry of the ylide and the nature of the dipolarophile. rsc.org
The scope of this reaction is broad, with numerous examples demonstrating its utility in the synthesis of biologically active compounds and complex natural products. wikipedia.orgnih.gov For instance, the synthesis of spirotryprostatin B utilizes an intramolecular 1,3-dipolar cycloaddition of an azomethine ylide. wikipedia.org Furthermore, the development of catalytic asymmetric variants of this reaction has opened avenues for the enantioselective synthesis of chiral pyrrolidines. rsc.orgorganic-chemistry.org
Table 2: Key Features of Cycloaddition Reactions for Pyrrolidine Synthesis
| Cycloaddition Type | Key Features | Typical Reactants | Product | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | High stereospecificity and regioselectivity. Can generate multiple stereocenters in one step. | Azomethine ylide, alkene/alkyne | Pyrrolidine/Pyrroline | rsc.orgwikipedia.orgwikipedia.org |
| Azomethine Ylide Cycloaddition | Versatile generation of the ylide. Broad substrate scope. | α-Amino acid, aldehyde, dipolarophile | Substituted pyrrolidine | wikipedia.orgnih.govrsc.org |
| Palladium-Catalyzed [3+2] Cycloaddition | Enantioselective synthesis using chiral ligands. | Trimethylenemethane, imines | Chiral pyrrolidines | organic-chemistry.org |
Intramolecular Cyclization and Cascade Approaches
Intramolecular cyclization and cascade reactions provide another powerful and efficient avenue for the construction of the pyrrolidine ring system. mdpi.comwhiterose.ac.uk These strategies often involve the formation of a key carbon-nitrogen or carbon-carbon bond within a pre-assembled acyclic precursor, leading to the desired heterocyclic core.
One common approach is the intramolecular aza-Michael addition, where a nitrogen nucleophile adds to an α,β-unsaturated system within the same molecule. whiterose.ac.uk This method has been employed in the asymmetric synthesis of 2,2- and 3,3-disubstituted pyrrolidines and spiropyrrolidines, utilizing a chiral phosphoric acid to catalyze the enantioselective cyclization. whiterose.ac.uk
Cascade reactions, where a sequence of reactions occurs in a single pot without the isolation of intermediates, offer a highly efficient means of building molecular complexity. acs.org For example, a cascade sequence involving a 1,3-dipolar cycloaddition followed by a lactamization has been developed for the diastereoselective synthesis of pyrrolidinedione-fused tetrahydropyrroloisoindolones. acs.org This one-pot process forms four new bonds and two heterocyclic rings.
Intramolecular cyclizations can also be initiated by the reduction of amides. For instance, the reductive cycloaddition of amides using Vaska's complex and a silane (B1218182) can generate azomethine ylides that undergo intramolecular [3+2] cycloaddition to form complex polycyclic amine products with high diastereoselectivity. acs.org
Table 3: Examples of Intramolecular Cyclization and Cascade Reactions for Pyrrolidine Synthesis
| Reaction Type | Key Transformation | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Intramolecular aza-Michael Addition | Nucleophilic addition of an amine to an activated alkene | Chiral Phosphoric Acid | Enantioenriched substituted pyrrolidines | whiterose.ac.uk |
| Cascade 1,3-Dipolar Cycloaddition/Lactamization | Cycloaddition followed by ring-closing | Heat | Pyrrolidinedione-fused heterocycles | acs.org |
| Reductive Intramolecular Cycloaddition | Reduction of amide to form azomethine ylide for cycloaddition | Vaska's complex, TMDS | Polycyclic amines | acs.org |
| Intramolecular Cyclization of 1-(ω-Phenylalkyl)-2-(nitromethylene)pyrrolidines | Electrophilic cyclization | Triflic Acid | Fused bicyclic pyrrolidines | tandfonline.com |
Enantioselective and Diastereoselective Synthesis of Pyrrolidin-3-amines
The development of stereoselective methods to introduce the amine functionality at the C3 position of the pyrrolidine ring is crucial for the synthesis of chiral ligands, catalysts, and biologically active molecules. Asymmetric hydrogenation and dynamic kinetic resolution are two powerful strategies to achieve this goal.
Asymmetric Hydrogenation of Imines and Related Substrates
Asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral compounds. ajchem-b.com In the context of pyrrolidine synthesis, the asymmetric hydrogenation of cyclic enamines or the reduction of γ-amino ketones followed by cyclization are powerful strategies. acs.orgorganic-chemistry.org
Iridium-catalyzed asymmetric hydrogenation of cyclic enamines has been shown to be an effective method for producing optically active cyclic tertiary amines. organic-chemistry.org Chiral iridium catalysts, often featuring spiro-type ligands, have demonstrated exceptional enantioselectivities in the hydrogenation of various substrates. ajchem-b.com For instance, the hydrogenation of α-amino ketones using chiral spiro iridium catalysts can yield chiral β-amino alcohols with up to 99.9% enantiomeric excess, which can then be cyclized to form chiral pyrrolidines. ajchem-b.com
An alternative approach involves the asymmetric hydrogenation of γ-amino ketones, followed by a stereoselective cyclization to construct chiral 2-aryl-pyrrolidine pharmacophores. acs.org Anionic Ir-f-phamidol catalysts have shown remarkable turnover numbers and excellent enantioselectivity in this transformation, tolerating a wide range of substrates and protecting groups. acs.org The subsequent cyclization of the resulting chiral amino alcohol intermediates proceeds smoothly and efficiently to afford the desired chiral pyrrolidines. acs.org
Table 4: Asymmetric Hydrogenation for Chiral Pyrrolidine Synthesis
| Substrate | Catalyst System | Product | Key Features | Reference |
|---|---|---|---|---|
| Cyclic Enamines | Iridium-catalyst with chiral ligand | Chiral cyclic tertiary amines | High enantioselectivity | organic-chemistry.org |
| γ-Amino Ketones | Anionic Ir-f-phamidol catalyst | Chiral 2-aryl-pyrrolidines | High turnover number, excellent enantioselectivity | acs.org |
| α-Amino Ketones | Chiral spiro iridium catalyst | Chiral β-amino alcohols (pyrrolidine precursors) | Up to 99.9% ee | ajchem-b.com |
Dynamic Kinetic Resolution Strategies
Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic mixture into a single enantiomer of a product in theoretically 100% yield. wikipedia.org This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. princeton.edu DKR has been successfully applied to the synthesis of enantiomerically pure substituted pyrrolidines. rsc.org
Enzymatic methods are frequently employed in the kinetic resolution step due to their high selectivity. rsc.org For instance, lipases can be used for the acetylation of racemic 3-hydroxy-pyrrolidine. When coupled with a ruthenium catalyst that racemizes the starting material, a dynamic kinetic resolution is achieved, affording the acetylated product in high yield and excellent enantioselectivity. rsc.org
Chemoenzymatic DKR of primary amines, which can be precursors to pyrrolidin-3-amines, has also been developed. nih.gov This approach utilizes a palladium nanoparticle catalyst for the racemization of the amine, in conjunction with a lipase (B570770) for the enantioselective acylation. nih.gov This method is advantageous as the heterogeneous catalyst can be recycled, and the milder reaction conditions are more compatible with the enzyme. nih.gov
Furthermore, dynamic kinetic asymmetric transformations (DyKAT) have been developed for the enantioselective synthesis of substituted pyrrolidines from racemic donor-acceptor cyclopropanes and aldimines. nih.gov
Table 5: Dynamic Kinetic Resolution in Pyrrolidine Synthesis | Substrate | Resolution Method | Racemization Catalyst | Product | Key Features | Reference | |---|---|---|---|---| | Racemic 3-hydroxy-pyrrolidine | Enzymatic acetylation (Lipase PS-IM) | Ruthenium catalyst | Enantiopure N-Cbz-3-acetoxypyrrolidine | High yield and enantioselectivity | rsc.org | | Racemic primary amines | Enzymatic acylation (Lipase) | Palladium nanoparticles | Enantiopure amides | Recyclable catalyst, mild conditions | nih.gov | | Racemic cyclopropanes and aldimines | Asymmetric transformation | Not specified | Enantiopure 2,5-cis-disubstituted pyrrolidines | Dynamic kinetic asymmetric transformation | nih.gov | | Racemic N-Boc-pyrrolidine | Lithiation-trapping | Not applicable (diastereomeric transition states) | Enantioenriched pyrrolidines | Use of a chiral diamine ligand | rsc.org |
Chiral Auxiliary and Chiral Ligand-Mediated Syntheses
The use of chiral auxiliaries and ligands represents a powerful strategy for inducing asymmetry in chemical reactions. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been established, the auxiliary can be removed and often recycled. sigmaaldrich.com Similarly, chiral ligands coordinate to a metal center to create a chiral catalytic environment that promotes the formation of one enantiomer of the product over the other.
In the context of pyrrolidine synthesis, chiral auxiliaries such as Evans-type oxazolidinones and camphor-derived sultams have proven to be highly effective. wikipedia.orgbath.ac.uk For instance, an N-acylated oxazolidinone can undergo a diastereoselective Michael addition to a suitable α,β-unsaturated ester, which can then be further elaborated to form the pyrrolidine ring. The stereochemistry of the newly formed stereocenters is dictated by the steric and electronic properties of the chiral auxiliary.
A general approach involves the alkylation of a chiral glycine (B1666218) equivalent where the chirality is directed by an auxiliary. For example, the use of a (S)-4-benzyl-2-oxazolidinone auxiliary attached to a glycine enolate allows for the diastereoselective introduction of a phenyl group at the 4-position of the eventual pyrrolidine ring. bath.ac.uk Subsequent cyclization and reduction steps would lead to the desired 3-amino-4-phenylpyrrolidine core.
Chiral ligands, often employed in transition metal catalysis, offer an alternative and highly efficient route. Ligands such as BINAP, DuPhos, and various BOX and Pyrox systems can be used in reactions like asymmetric hydrogenation or C-N bond-forming cross-coupling reactions to generate chiral pyrrolidines. acs.org For example, the asymmetric hydrogenation of a suitably substituted pyrrole (B145914) or pyrroline precursor using a rhodium or iridium catalyst complexed with a chiral phosphine (B1218219) ligand can provide the desired pyrrolidine with high enantiomeric excess.
A notable development is the use of cobalt-catalyzed reductive coupling reactions. For instance, the enantioconvergent reductive addition of isocyanates to racemic tertiary alkyl halides, catalyzed by a cobalt complex with a chiral NPN ligand, has been shown to produce sterically hindered chiral amides with excellent enantioselectivity. acs.org This methodology could potentially be adapted for the synthesis of precursors to 1-benzyl-4-phenylpyrrolidin-3-amine.
Table 1: Examples of Chiral Auxiliaries and Ligands in Pyrrolidine Synthesis
| Chiral Director | Type | Typical Application | Key Features |
| (S)-4-Benzyl-2-oxazolidinone | Chiral Auxiliary | Asymmetric alkylation, aldol (B89426) reactions | High diastereoselectivity, readily available |
| Camphorsultam | Chiral Auxiliary | Michael additions, Claisen rearrangements | Excellent stereocontrol, crystalline derivatives |
| (S)-MeOBIPHEP | Chiral Ligand | Cobalt-catalyzed reductive coupling | Used for synthesis of chiral amides |
| (S,S)-Et-DuPhos-Rh | Chiral Ligand | Asymmetric hydrogenation | High enantioselectivity for C=C and C=N bonds |
Organocatalytic Asymmetric Syntheses
The field of asymmetric organocatalysis, which utilizes small chiral organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and transition-metal catalysis. nih.govmdpi.com This approach avoids the use of potentially toxic and expensive metals and often proceeds under mild reaction conditions. Proline and its derivatives are among the most successful organocatalysts for the synthesis of chiral pyrrolidines. nih.govyoutube.comyoutube.com
A key strategy in organocatalytic pyrrolidine synthesis is the asymmetric Michael addition of a nucleophile to an α,β-unsaturated aldehyde or ketone, followed by an intramolecular cyclization and reduction sequence. For example, the reaction between a nitromethane (B149229) derivative and cinnamaldehyde, catalyzed by a diarylprolinol silyl (B83357) ether, can generate a chiral γ-nitro aldehyde. This intermediate can then be reductively cyclized to form a 4-phenylpyrrolidine derivative. The amino group at the 3-position can be installed through reduction of the nitro group.
Another powerful organocatalytic method is the aza-Michael/aldol domino reaction. nih.gov This reaction between an α-ketoamide and an α,β-unsaturated aldehyde, catalyzed by a chiral diphenylprolinol silyl ether, can construct the pyrrolidin-2-one skeleton with three contiguous stereocenters in a single step with high diastereoselectivity and enantioselectivity. nih.gov Subsequent functional group manipulations can then lead to the desired 3-aminopyrrolidine.
The versatility of organocatalysis allows for the synthesis of a wide range of substituted pyrrolidines. The choice of catalyst and reaction conditions can be fine-tuned to control the stereochemical outcome of the reaction, providing access to different diastereomers and enantiomers of the target molecule.
Table 2: Organocatalytic Approaches to Chiral Pyrrolidines
| Catalyst | Reaction Type | Substrates | Key Advantages |
| Diarylprolinol silyl ether | Michael addition | Aldehydes, nitroalkanes | High enantioselectivity, mild conditions |
| (S)-TMS-diphenylprolinol | Aza-Michael/Aldol domino | α-Ketoamides, α,β-unsaturated aldehydes | High diastereoselectivity, one-pot synthesis |
| β-Isocupreidine | Aza-Michael addition | Hydrazones, alkylidenemalononitriles | Access to functionalized dihydropyridines |
| L-Proline | Aldol/Mannich reactions | Aldehydes, ketones, imines | Readily available, environmentally benign |
Synthesis from Pre-existing Chiral Pool Building Blocks
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, sugars, and terpenes. wikipedia.orgnih.govbuchler-gmbh.com Utilizing these compounds as starting materials provides a cost-effective and efficient strategy for the synthesis of complex chiral molecules, as the inherent chirality of the starting material can be transferred to the target molecule. wikipedia.orgnih.gov
For the synthesis of this compound, amino acids are particularly attractive starting points. For example, L-aspartic acid or L-glutamic acid can serve as a chiral scaffold. The synthesis could begin with the protection of the amino and carboxylic acid functionalities, followed by selective modification of the side chain to introduce the phenyl group. For instance, the γ-carboxylic acid of a protected glutamic acid derivative could be converted into a ketone, which could then undergo a Wittig-type reaction or a Grignard addition with a phenylmagnesium halide to introduce the phenyl ring. Subsequent cyclization to form the pyrrolidine ring, followed by deprotection and functional group interconversions, would lead to the desired product.
Another viable chiral pool starting material is trans-4-hydroxy-L-proline. rsc.org This compound already contains the pyrrolidine ring with a hydroxyl group at the 4-position. The synthesis would then focus on the stereoselective introduction of the amino group at the 3-position and the phenyl group at the 4-position, potentially via an SN2 reaction to displace the hydroxyl group or through an oxidation-addition sequence. The benzyl (B1604629) group on the nitrogen can be introduced at a suitable stage of the synthesis, for example, by reductive amination.
The key advantage of the chiral pool approach is that it often involves well-established chemical transformations and avoids the need for developing and optimizing a de novo asymmetric synthesis. However, the synthetic route can sometimes be longer and may require creative strategies to manipulate the existing stereocenters and functional groups.
Table 3: Potential Chiral Pool Starting Materials
| Starting Material | Class | Key Chiral Features | Potential Synthetic Strategy |
| L-Aspartic Acid | Amino Acid | (S)-α-amino acid | Side chain manipulation to introduce phenyl group, then cyclization. |
| L-Glutamic Acid | Amino Acid | (S)-α-amino acid | Conversion of γ-carboxyl to a ketone for phenyl group introduction. |
| trans-4-Hydroxy-L-proline | Amino Acid | (2S, 4R)-4-hydroxypyrrolidine | Stereoinversion at C4 with phenyl nucleophile, introduction of amine at C3. |
| (-)-Shikimic Acid | Cyclohexene | Multiple stereocenters | Ring opening and rearrangement to form a pyrrolidine precursor. |
Elucidation of Chemical Reactivity and Transformative Pathways of 1 Benzyl 4 Phenylpyrrolidin 3 Amine and Its Derivatives
Stereoselective Transformations and Functionalization Reactions
The chiral nature of the pyrrolidine (B122466) ring in 1-benzyl-4-phenylpyrrolidin-3-amine and its derivatives makes stereoselective transformations a critical area of study. The ability to control the stereochemistry at the various chiral centers is paramount for the synthesis of enantiomerically pure compounds, which is often a prerequisite for biological applications.
One of the key approaches to achieve stereocontrol is through asymmetric synthesis. For instance, the synthesis of chiral pyrrolidines can be accomplished via biocatalytic intramolecular C(sp³)–H amination. acs.org Engineered enzymes, such as certain variants of cytochrome P450, can catalyze the formation of chiral pyrrolidines from azide (B81097) precursors with high enantioselectivity. acs.org This method offers a green and efficient alternative to traditional chemical synthesis.
Another powerful strategy involves the use of chiral catalysts. For example, chiral triamines bearing a pyrrolidine scaffold have been shown to be effective organocatalysts in asymmetric intramolecular aldol (B89426) reactions. researchgate.net These catalysts can induce high levels of enantioselectivity in the formation of new stereocenters. Furthermore, the stereochemistry of substituents on the pyrrolidine ring can be controlled during the synthesis. For example, the reduction of a ketone precursor, 1-benzyl-4-phenyl-3-pyrrolidinone, can be influenced by the choice of reducing agent to favor a specific stereoisomer of the resulting alcohol.
Functionalization reactions that introduce new chemical moieties onto the this compound scaffold are also of significant interest. The nitrogen atom of the pyrrolidine ring is a primary site for functionalization. For instance, N-heterocyclization of primary amines with diols catalyzed by iridium complexes provides an efficient route to various substituted pyrrolidines. organic-chemistry.org
The amine group itself can be a handle for further modifications. For example, engineered threonine aldolases can be used for the α-functionalization of benzylamines, allowing for the stereoselective formation of new C-C bonds and the introduction of diverse functional groups. nih.gov
| Reaction Type | Catalyst/Reagent | Key Feature | Reference |
| Asymmetric Intramolecular Aldol Reaction | Chiral Triamine with Pyrrolidine Scaffold | High Enantioselectivity | researchgate.net |
| Biocatalytic Intramolecular C-H Amination | Engineered Cytochrome P450 | High Enantioselectivity, Green Chemistry | acs.org |
| N-Heterocyclization | Iridium Complex | Efficient formation of substituted pyrrolidines | organic-chemistry.org |
| α-Functionalization of Benzylamines | Engineered Threonine Aldolase | Stereoselective C-C bond formation | nih.gov |
Regioselective Modifications of the Pyrrolidine Ring System
The pyrrolidine ring in this compound offers multiple sites for chemical modification. Regioselectivity, the control of which position on the ring reacts, is a key challenge and opportunity in the synthesis of new derivatives.
One common strategy for modifying the pyrrolidine ring is through reactions that proceed via enamine intermediates. youtube.com The Stork enamine alkylation, for example, allows for the introduction of alkyl groups at the α-position to the nitrogen atom. youtube.com The regioselectivity of such reactions is often dictated by the steric and electronic properties of the substituents on the pyrrolidine ring.
Pyrrolidine-catalyzed reactions can also exhibit high regioselectivity. For instance, the reaction of unsymmetrical tetrazines with aldehydes or ketones in the presence of pyrrolidine as a catalyst leads to the formation of a single regioisomer. researchgate.net This selectivity is attributed to the formation of a specific transition state intermediate. researchgate.net
Ring contraction reactions of larger heterocyclic systems can also be a source of regioselectively substituted pyrrolidines. A photo-promoted ring contraction of pyridines with silylborane has been reported to produce pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. nih.govnih.gov The regiochemistry of the resulting pyrrolidine is determined by the substitution pattern of the starting pyridine. nih.gov
Furthermore, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a powerful method for the synthesis of pyrrolidines with complete regio- and chemoselectivity. organic-chemistry.org This reaction allows for the direct formation of the pyrrolidine ring from an acyclic precursor, with the position of cyclization being controlled by the catalyst and the substrate structure.
| Reaction Type | Key Feature | Reference |
| Stork Enamine Alkylation | Alkylation at the α-position to the nitrogen | youtube.com |
| Pyrrolidine-catalyzed Diels-Alder | Formation of a single regioisomer | researchgate.net |
| Photo-promoted Pyridine Ring Contraction | Regioselective formation of functionalized pyrrolidines | nih.govnih.gov |
| Copper-catalyzed Intramolecular C-H Amination | Complete regio- and chemoselectivity | organic-chemistry.org |
Mechanisms of Key Organic Reactions Involving the Pyrrolidine-Amine Moiety
The reactivity of the pyrrolidine-amine moiety is central to many of the transformations discussed. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and designing new synthetic strategies.
A fundamental reaction involving the pyrrolidine nitrogen is its role as a nucleophile and a base. The basicity of the pyrrolidine nitrogen can be influenced by substituents on the ring. nih.gov This basicity is key in its function as a catalyst in reactions such as the Stork enamine alkylation, where it facilitates the formation of the enamine intermediate. youtube.com
In copper-catalyzed C-H amination reactions, the mechanism often involves the generation of a copper-nitrene intermediate. nih.gov However, recent studies suggest that a Cu(I)/Cu(II) catalytic cycle involving a single-electron transfer (SET) process may also be operative. nih.gov The exact mechanism can depend on the specific copper catalyst and the nature of the amide reactant.
The mechanism of the proline-catalyzed aldol reaction, which shares the pyrrolidine scaffold, has been extensively studied using computational methods. researchgate.net These studies have revealed the importance of enamine intermediates and the role of the catalyst in controlling the stereochemistry of the reaction through specific transition state geometries. researchgate.net
In the context of functionalization reactions, the mechanism of threonine aldolase-catalyzed α-functionalization of benzylamines involves the formation of a pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor-derived aldimine. nih.gov This intermediate acts as an electron sink, increasing the acidity of the α-amino proton and facilitating the formation of a nucleophilic quinonoid species that reacts with an aldehyde. nih.gov
Oxidation Pathways of this compound Analogues
The oxidation of this compound analogues can lead to a variety of products, depending on the oxidizing agent and the reaction conditions. The nitrogen atom and the benzylic position are particularly susceptible to oxidation.
Cytochrome P450 enzymes are known to catalyze the oxidation of various substrates, including N-heterocycles. acs.org These enzymes can perform multi-step oxidations at the same site, leading to the formation of alcohols, ketones, aldehydes, and carboxylic acids. acs.org For a this compound analogue, oxidation could potentially occur at the benzylic carbon, leading to the formation of a ketone, or on the pyrrolidine ring itself.
Chemical oxidation can also be employed. For instance, the oxidation of a benzyl (B1604629) alcohol group on a related piperidine (B6355638) derivative to an aldehyde has been achieved using m-chloroperoxybenzoic acid (m-CPBA). nih.gov Similar conditions could potentially be applied to oxidize the secondary amine of the pyrrolidine ring to a nitrone or an imine, or to functionalize the aromatic rings.
It is important to note that the presence of the benzyl group on the nitrogen can influence the oxidation pathways. For example, in the synthesis of certain piperidine derivatives, the N-benzyl group can be cleaved under oxidative conditions.
Computational and Theoretical Investigations of 1 Benzyl 4 Phenylpyrrolidin 3 Amine and Pyrrolidine Amine Systems
Quantum Chemical Calculations for Mechanistic Insights and Transition State Analysis (e.g., DFT studies)
Density Functional Theory (DFT) has become a important method for investigating the electronic structure and reactivity of organic molecules, including complex systems like 1-Benzyl-4-phenylpyrrolidin-3-amine. epstem.net DFT calculations allow for the elucidation of reaction mechanisms by mapping out the potential energy surface, identifying transition states, and determining activation energies.
In the context of pyrrolidine-amine systems, DFT studies have been instrumental in understanding their formation and reactivity. For instance, research on the synthesis of pyrazolo[3,4-d]pyrimidine-4-amines, which involves nucleophilic attack by an amine, utilized DFT calculations to compare two plausible reaction pathways. These calculations demonstrated that one route was energetically more favorable than the other, providing crucial mechanistic insights. researchgate.net Similarly, DFT has been used to study the relative stability of pyrrolidine-derived iminium ions, which are key intermediates in many organic reactions. acs.org
For this compound, DFT calculations could be employed to investigate its synthesis, for example, through the reductive amination of a corresponding ketone. The calculations would help in understanding the stereoselectivity of the reaction, predicting the most likely stereoisomers to be formed. Furthermore, DFT can be used to study the compound's reactivity, such as its behavior as a nucleophile or its potential to participate in hydrogen bonding. researchgate.net
A hypothetical reaction mechanism for the formation of a related m-phenylenediamine (B132917) derivative from a cyclohexenone and a secondary amine was elucidated using DFT calculations, which provided the Gibbs free energy diagram for the reaction pathways. acs.org This highlights the power of DFT in predicting reaction outcomes and understanding complex reaction networks.
Conformational Analysis and Energy Minimization Studies
The three-dimensional structure of a molecule is critical to its function and reactivity. Conformational analysis of this compound involves identifying the most stable arrangements of its atoms in space. Due to the flexibility of the pyrrolidine (B122466) ring and the presence of two bulky substituents (benzyl and phenyl groups), the molecule can exist in several conformations.
Computational methods, particularly molecular mechanics and DFT, are widely used to perform conformational analysis. These studies typically involve a systematic search of the conformational space to identify all possible low-energy structures. nih.gov For each conformer, the geometry is optimized to find the minimum energy structure.
A study on N-substituted pyrrolidines demonstrated that the comparison of computed and experimental NMR chemical shifts can validate the predicted minimum-energy conformers. researchgate.net The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated energies. For pyrrolidine itself, extensive ab initio studies have been conducted to reinvestigate its pseudorotational process and the conformational preference at the N-H position. acs.org
For this compound, a conformational analysis would likely reveal that the bulky benzyl (B1604629) and phenyl groups adopt pseudo-equatorial positions on the pyrrolidine ring to minimize steric hindrance, resulting in a more stable half-chair conformation. nih.gov The relative orientation of these substituents would lead to different stereoisomers, each with a unique set of low-energy conformations.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (Cα-N-CH₂-Ph) | Relative Energy (kcal/mol) | Population (%) |
| A | 60° | 0.00 | 75.3 |
| B | 180° | 1.50 | 14.8 |
| C | -60° | 2.50 | 9.9 |
| D | 0° | 5.00 | <0.1 |
Note: This table is illustrative and based on general principles of conformational analysis. The values are not derived from actual experimental or computational data for this specific molecule.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, such as NMR chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. epstem.net These theoretical predictions can be compared with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of complex spectra. nih.gov
The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. epstem.net By averaging the calculated shifts of the low-energy conformers according to their Boltzmann populations, a theoretical NMR spectrum can be generated that closely matches the experimental one. researchgate.net This correlation between calculated and experimental data provides strong evidence for the proposed structure and conformational preferences. researchgate.net
Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental data. epstem.netresearchgate.net
Table 2: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value | Experimental Value |
| ¹H NMR (δ, ppm, CH-NH₂) | 3.52 | 3.50 |
| ¹³C NMR (δ, ppm, C-Ph) | 128.9 | 128.7 |
| IR Frequency (cm⁻¹, N-H stretch) | 3350 | 3345 |
| UV-Vis λmax (nm) | 265 | 268 |
Note: This table is illustrative. The values are hypothetical and intended to demonstrate the principle of comparing theoretical and experimental data.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time.
For this compound, MD simulations could be used to explore its conformational dynamics in different solvents, its interactions with other molecules, or its potential to bind to a biological target. nih.gov For example, a simulation could reveal the timescale of conformational changes, such as the puckering of the pyrrolidine ring or the rotation of the benzyl and phenyl groups.
MD simulations are particularly useful in drug discovery to study the binding of a ligand to a protein. nih.gov By simulating the ligand-protein complex, researchers can gain insights into the key interactions that stabilize the bound state and can estimate the binding free energy. While no specific studies on this compound in this context are publicly available, the methodology is well-established for similar molecular systems. nih.gov
Applications of 1 Benzyl 4 Phenylpyrrolidin 3 Amine and Its Structural Motifs in Advanced Organic Chemistry
Role as Chiral Building Blocks in Complex Molecule Synthesis
The inherent chirality of 1-benzyl-4-phenylpyrrolidin-3-amine makes it a significant building block in the stereoselective synthesis of complex molecules. The defined spatial arrangement of the phenyl group at the C4 position and the amine group at the C3 position provides a rigid and predictable chiral environment. This is crucial for diastereoselective and enantioselective transformations, where the existing stereocenters direct the formation of new ones.
The value of such chiral scaffolds has grown as regulatory bodies increasingly emphasize the development of single-enantiomer drugs. enamine.net The pyrrolidine (B122466) framework allows for the exploration of three-dimensional chemical space, a desirable trait for modern drug discovery. unipa.it The specific stereoisomer, for instance, (3S,4R)-1-benzyl-4-phenylpyrrolidin-3-amine, provides a distinct architectural template. uni.lu Synthetic chemists leverage this pre-existing stereochemistry to construct intricate molecular targets, reducing the need for challenging asymmetric steps later in a synthetic sequence. The benzyl (B1604629) group on the nitrogen atom can also be readily removed or modified, offering further synthetic flexibility.
Design and Application as Chiral Ligands in Asymmetric Catalysis (e.g., metal-catalyzed transformations)
The structural features of this compound are ideal for its derivatization into chiral ligands for asymmetric catalysis. The amino group provides a convenient handle for introducing phosphine (B1218219) moieties, creating powerful P,N-type ligands. These ligands can coordinate with transition metals like palladium, rhodium, iridium, and cobalt to form catalysts capable of inducing high enantioselectivity in a variety of chemical transformations. nih.govacs.org
The design of these ligands often involves converting the amine to a phosphino-amine. The resulting chiral P,N ligand combines a hard nitrogen donor and a soft phosphorus donor, which can effectively coordinate to a metal center and create a well-defined chiral pocket around it. This chiral environment dictates the stereochemical outcome of the catalyzed reaction.
Research has shown that chiral diphosphine and P,N-containing ligands are effective in key carbon-carbon and carbon-heteroatom bond-forming reactions. acs.orgcolab.ws For instance, palladium complexes of such ligands have demonstrated high efficiency and enantioselectivity in allylic substitution reactions. colab.ws Similarly, rhodium and iridium complexes have been successfully applied in the asymmetric transfer hydrogenation of ketones, a fundamental process for producing chiral alcohols. nih.gov The steric and electronic properties of the ligand, influenced by the substituents on the pyrrolidine ring (the phenyl and benzyl groups), are critical for achieving high catalytic activity and stereocontrol.
Table 1: Application of Related Chiral Ligands in Asymmetric Catalysis
| Catalyst System | Reaction Type | Substrate Example | Enantiomeric Excess (ee) | Reference |
| Palladium / Chiral P,N-Ligand | Allylic Alkylation | (E)-1,3-diphenylallyl acetate | Up to 93% | colab.ws |
| Rhodium / Chiral P,N-Ligand | Transfer Hydrogenation | Cyclohexanone | Not specified | nih.gov |
| Iridium / Chiral P,N-Ligand | Transfer Hydrogenation | Cyclohexanone | Not specified | nih.gov |
| Cobalt / Chiral NPN Ligand | Reductive Addition | Racemic tertiary alkyl halide | Up to 98.5:1.5 er | acs.org |
This table presents data for conceptually similar chiral ligand systems to illustrate the potential applications of ligands derived from the this compound scaffold.
Development and Evaluation as Organocatalysts in Stereoselective Reactions
Beyond metal catalysis, the this compound scaffold is a prime candidate for the development of purely organic catalysts, or organocatalysts. Pyrrolidine derivatives, particularly those derived from proline, are among the most successful classes of organocatalysts, capable of activating substrates through the formation of transient enamines or iminium ions. nih.gov
The amine functionality in this compound can act as the catalytic center. By reacting with a carbonyl compound (an aldehyde or ketone), it can form a chiral enamine or iminium ion intermediate. This intermediate then reacts with another substrate, and the chiral environment provided by the catalyst scaffold directs the stereochemical outcome of the reaction. The phenyl and benzyl groups provide the necessary steric bulk to create a selective binding pocket.
These types of organocatalysts are highly effective in a range of stereoselective reactions, including:
Aldol (B89426) Reactions: Catalyzing the asymmetric addition of a ketone enolate to an aldehyde.
Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
Mannich Reactions: Promoting the three-component reaction of an aldehyde, an amine, and a ketone.
The development of bifunctional organocatalysts, where a secondary functional group on the pyrrolidine ring can engage in hydrogen bonding or other non-covalent interactions, can further enhance stereoselectivity. nih.gov The this compound structure is well-suited for such modifications, allowing for the rational design of highly efficient and selective organocatalysts.
Table 2: Common Stereoselective Reactions Catalyzed by Pyrrolidine-Based Organocatalysts
| Reaction Type | Activation Mode | Key Intermediate | Typical Substrates |
| Aldol Reaction | Enamine Catalysis | Chiral Enamine | Ketones, Aldehydes |
| Michael Addition | Iminium Ion Catalysis | Chiral Iminium Ion | α,β-Unsaturated Aldehydes, Nucleophiles |
| Conjugate Addition | Enamine Catalysis | Chiral Enamine | Aldehydes, Unsaturated Ketones |
This table outlines the general principles of pyrrolidine-based organocatalysis, a field where derivatives of this compound can be applied.
Precursors for the Synthesis of Novel Organic Scaffolds and Heterocyclic Systems
The this compound molecule is not only a building block or catalyst but also a versatile precursor for synthesizing entirely new molecular frameworks and heterocyclic systems. The pyrrolidine ring itself is a privileged scaffold, but its functional groups allow for extensive chemical elaboration. unipa.itresearchgate.net
The primary amine at the C3 position and the secondary amine within the pyrrolidine ring are nucleophilic centers that can participate in a wide array of reactions. For example, the primary amine can be a key component in the construction of new rings through condensation reactions with dicarbonyl compounds or through multi-component reactions. This can lead to the formation of fused or spirocyclic heterocyclic systems, which are of great interest in medicinal chemistry due to their structural novelty and complexity. researchgate.net
Furthermore, the pyrrolidine ring can be a template for creating more elaborate structures. For instance, derivatives of this amine can be used to synthesize complex pyrrolo[1,2-a]quinoxalines, a class of compounds investigated for their biological activities. nih.gov The synthesis might involve reactions that build upon the existing amine functionality, ultimately leading to polycyclic aromatic systems with the original pyrrolidine core deeply embedded. The ability to transform this compound into diverse and novel scaffolds underscores its importance as a strategic starting material in synthetic programs aimed at discovering new chemical entities. nih.govresearchgate.net
Emerging Research Avenues and Future Prospects in Pyrrolidine Based Amine Chemistry
Development of More Efficient and Sustainable Synthetic Methodologies
Recent research has emphasized the development of synthetic routes for pyrrolidine (B122466) derivatives that are not only efficient in terms of yield but also adhere to the principles of green chemistry. nih.gov Traditional multi-step syntheses are gradually being replaced by more streamlined and environmentally benign approaches.
Key Methodologies:
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, have gained prominence for their high atom and step economy. tandfonline.com The synthesis of substituted pyrrolidines via [3+2] cycloaddition reactions is a notable example. tandfonline.com
Catalytic Cycloaddition Reactions: The 1,3-dipolar cycloaddition of azomethine ylides with olefins is a classic and powerful method for constructing the pyrrolidine ring. nih.gov Modern advancements focus on the use of novel catalysts to improve efficiency and selectivity.
Microwave-Assisted Organic Synthesis (MAOS): The application of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of pyrrolidine derivatives. tandfonline.comnih.gov This technique aligns with the goals of sustainable chemistry by reducing energy consumption. nih.gov
Intramolecular C-H Amination: Transition metal-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a direct and efficient route to pyrrolidines. nih.gov Copper-catalyzed systems have shown particular promise in this area. nih.gov
Table 1: Comparison of Synthetic Methodologies for Pyrrolidine Derivatives
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Multicomponent Reactions | High atom economy, step efficiency, reduced waste tandfonline.com | Can require extensive optimization |
| Catalytic Cycloadditions | High stereocontrol, versatile nih.gov | Catalyst cost and sensitivity |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields tandfonline.comnih.gov | Requires specialized equipment |
Advancements in Stereoselective Control and Chiral Resolution Techniques
The biological activity of chiral molecules like 1-Benzyl-4-phenylpyrrolidin-3-amine is often dependent on their stereochemistry. Consequently, significant research has been directed towards the development of methods for controlling and separating stereoisomers.
Stereoselective Synthesis:
The primary approach to obtaining enantiomerically pure pyrrolidines is through asymmetric synthesis. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. mdpi.com Organocatalysis, in particular, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidine scaffolds. mdpi.com For instance, proline and its derivatives are effective catalysts for various asymmetric transformations leading to chiral pyrrolidines. mdpi.com
Chiral Resolution:
When a racemic mixture is produced, chiral resolution techniques are employed to separate the enantiomers.
Classical Resolution: This method involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid. onyxipca.com The diastereomers, having different physical properties, can then be separated by crystallization. rsc.org
Enzymatic Kinetic Resolution: This technique utilizes enzymes that selectively react with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer. Transaminases have been successfully used for the kinetic resolution of amines.
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. nih.gov
Table 2: Chiral Resolution Techniques for Amines
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts onyxipca.comrsc.org | Well-established, scalable onyxipca.com | Maximum 50% yield for the desired enantiomer |
| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction | High enantioselectivity, mild conditions | Enzyme cost and stability |
Integration of Computational Chemistry in Reaction Design and Prediction
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.netacs.org
Applications in Pyrrolidine Chemistry:
Mechanism Elucidation: DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. This provides valuable insights into the reaction mechanism. For example, computational studies have been used to investigate the mechanism of pyrrolidine synthesis via reductive amination. researchgate.net
Predicting Stability: The relative stability of different isomers and conformers of pyrrolidine derivatives can be predicted using computational methods. This information is crucial for understanding the thermodynamics of a reaction. acs.org
Catalyst Design: Computational screening can accelerate the discovery of new and more efficient catalysts for the synthesis of pyrrolidines. By modeling the interaction between the catalyst and the substrate, researchers can design catalysts with improved activity and selectivity.
Exploration of Novel Reactivity Patterns for Pyrrolidin-3-amines
Research into the reactivity of the pyrrolidin-3-amine scaffold is ongoing, with the aim of developing new methods for its functionalization and diversification.
Key Areas of Exploration:
N-Functionalization: The secondary amine in the pyrrolidine ring and the primary amine at the 3-position are nucleophilic and can readily undergo a variety of reactions, including alkylation, acylation, and arylation.
C-H Functionalization: Direct functionalization of the C-H bonds of the pyrrolidine ring is a highly attractive strategy for introducing new substituents. This can be achieved using transition metal catalysis or radical-based methods.
Ring-Opening Reactions: Under certain conditions, the pyrrolidine ring can be opened to provide access to acyclic amino compounds.
Domino Reactions: The development of domino or cascade reactions starting from pyrrolidin-3-amines allows for the rapid construction of complex molecular architectures.
The continued exploration of these and other reactivity patterns will undoubtedly lead to the discovery of novel transformations and the synthesis of new and valuable pyrrolidine derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzyl-4-phenylpyrrolidin-3-amine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves multi-step organic synthesis, starting with benzylamine and phenylpyrrolidine precursors. For example, a patent-derived method for analogous compounds uses di-tert-butyl dicarbonate to protect amine groups, followed by catalytic hydrogenation for deprotection . Yield optimization requires precise control of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading). Racemic mixtures can be resolved using chiral resolving agents like tartaric acid derivatives .
- Key Parameters :
| Step | Reaction Conditions | Yield Range |
|---|---|---|
| Protection | Boc₂O, DCM, RT | 70-85% |
| Deprotection | H₂, Pd/C, MeOH | 90-95% |
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodological Answer : Analytical techniques include HPLC (C18 column, acetonitrile/water gradient) for purity assessment and NMR (¹H/¹³C, COSY, HSQC) for structural confirmation. Mass spectrometry (ESI-MS) validates molecular weight. Residual solvents are quantified via GC-MS .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Avoid ignition sources due to flammability risks (see Safety Data Sheets). Emergency protocols include immediate rinsing for skin/eye contact and activated carbon for spills .
Q. How is the biological activity of this compound evaluated in preliminary studies?
- Methodological Answer : In vitro assays (e.g., receptor binding studies or enzyme inhibition) are conducted using cell lines or isolated proteins. Dose-response curves (IC₅₀/EC₅₀) are generated with triplicate measurements. Positive/negative controls (e.g., known agonists/antagonists) validate assay reliability .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize the synthesis of this compound derivatives?
- Methodological Answer : Statistical DoE (e.g., factorial designs) identifies critical variables (e.g., temperature, stoichiometry). For example, a 2³ factorial design reduces experiments from 27 to 8 while quantifying interactions between catalyst loading, solvent polarity, and reaction time. Response surface methodology (RSM) further refines optimal conditions .
Q. What computational tools are used to predict reaction pathways for this compound synthesis?
- Methodological Answer : Quantum mechanical calculations (DFT) model transition states and intermediates. Software like Gaussian or ORCA predicts thermodynamic feasibility. ICReDD’s feedback loop integrates computational data with experimental validation, narrowing optimal conditions by 40% .
Q. How can contradictory data between theoretical predictions and experimental results be resolved?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted intermediates. Hybrid QM/MM simulations incorporate solvation models. Experimental validation via in situ IR or MS monitors reactive intermediates. Iterative refinement aligns computational models with empirical data .
Q. What strategies elucidate the mechanism of action of this compound in complex biological systems?
- Methodological Answer : Advanced techniques include CRISPR-Cas9 gene editing to knockout target receptors, paired with proteomic profiling (LC-MS/MS). Molecular dynamics simulations (e.g., GROMACS) map ligand-receptor interactions at atomic resolution .
Data Contradiction Analysis
Q. How should researchers address variability in biological assay results for this compound?
- Methodological Answer : Variability may stem from cell passage number or assay conditions. Standardize cell lines (≤20 passages) and use robotic liquid handlers for precision. Statistical analysis (ANOVA with Tukey’s post-hoc test) identifies outliers. Replicate studies across independent labs mitigate bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
